molecular formula C11H17F2NO2 B6236815 tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2680528-57-6

tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No. B6236815
CAS RN: 2680528-57-6
M. Wt: 233.3
InChI Key:
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Description

Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (TBDM) is a novel organic compound developed for use in laboratory experiments. It has a wide range of applications in scientific research, from biochemical and physiological studies to organic synthesis. TBDM is a versatile compound that has been used in a variety of experiments, including drug synthesis and the study of enzyme mechanisms.

Scientific Research Applications

Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a versatile compound that has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as anti-cancer and anti-inflammatory agents. It has also been used in the study of enzyme mechanisms, such as the study of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the metabolism of fatty acids.

Mechanism of Action

Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It binds to the heme group of the enzyme and inhibits its activity. This inhibition leads to the accumulation of toxic metabolites, which can lead to adverse effects.
Biochemical and Physiological Effects
tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the accumulation of toxic metabolites. In addition, tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has been shown to inhibit the expression of certain genes, which can lead to altered gene expression and altered metabolic pathways. It has also been shown to affect the metabolism of fatty acids, leading to altered levels of fatty acid oxidation and increased levels of triglycerides in the blood.

Advantages and Limitations for Lab Experiments

Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several advantages for lab experiments. It is a relatively stable compound and can be stored for extended periods of time. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate in experiments. It is toxic and can cause adverse effects if used in high concentrations. In addition, it can interact with other compounds, leading to unpredictable results.

Future Directions

There are several potential future directions for the use of tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate in laboratory experiments. It could be used in the synthesis of new drugs and other organic compounds. It could also be used in the study of enzyme mechanisms, such as the study of cytochrome P450 enzymes. It could also be used in the study of biochemical and physiological processes, such as the regulation of gene expression and the metabolism of fatty acids. In addition, tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate could be used in the development of new technologies, such as biosensors and drug delivery systems. Finally, tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate could be used in the study of the effects of environmental toxins on human health.

Synthesis Methods

Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can be synthesized using a three-step process. In the first step, tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylic acid is reacted with sodium hydroxide to form tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate. This reaction is typically carried out in an aqueous solution with a pH of 10-12. In the second step, the carboxylate is reacted with sodium borohydride and an aqueous solution of hydrochloric acid to form tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate. In the third and final step, the carboxylate is reacted with aqueous sodium hydroxide to form tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves the reaction of tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate with difluoromethyl bromide in the presence of a base.", "Starting Materials": [ "tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate", "difluoromethyl bromide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Add difluoromethyl bromide to the reaction flask", "Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 12-24 hours)", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. ethyl acetate)", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

2680528-57-6

Product Name

tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Molecular Formula

C11H17F2NO2

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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